molecular formula C17H14N2O3 B2601994 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide CAS No. 86540-27-4

4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide

Cat. No.: B2601994
CAS No.: 86540-27-4
M. Wt: 294.31
InChI Key: GOCBMSLUMSGCRE-UHFFFAOYSA-N
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Description

4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide is a chemical compound for research and development purposes. It belongs to the class of 4-hydroxyquinoline-3-carboxamides, a privileged scaffold in medicinal chemistry known for its diverse biological potential . Quinoline-3-carboxamide derivatives are extensively investigated as multi-target agents due to their wide range of reported biological activities . The 4-hydroxyquinoline core is a structure of significant interest in anticancer research . Specific analogues have demonstrated cytotoxic effects against human cancer cell lines, such as HCT-116 (colon cancer) and PC-3 (prostate cancer), with studies suggesting potential mechanisms involving the inhibition of key enzymes like PI3Kα . Furthermore, research into similar compounds highlights their potential for anti-inflammatory activity, including lipoxygenase (LOX) inhibition, and antioxidant properties . The lipophilicity of these compounds, a key factor in their biological activity and ADME properties, can be determined experimentally through techniques like reversed-phase HPLC . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-17(21)14-10-18-15-8-3-2-7-13(15)16(14)20/h2-10H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCBMSLUMSGCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Amide Bond Formation

  • Mechanism : The carboxylic acid group reacts with aniline derivatives via coupling agents (e.g., EDC , DCC ) to form the amide bond.

  • Conditions : Typically performed in DMF or dichloromethane (DCM) under reflux.

  • Product : 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide.

Oxidation

  • Target : The hydroxy (-OH) group at position 4.

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions.

  • Product : 4-oxo-N-(3-methoxyphenyl)quinoline-3-carboxamide (quinone derivative).

Reduction

  • Target : The quinoline ring.

  • Reagents : Sodium borohydride (NaBH₄) in methanol or ethanol .

  • Product : 4-hydroxy-N-(3-methoxyphenyl)-1,2-dihydroquinoline-3-carboxamide.

Substitution Reactions

  • Target : The methoxy (-OCH₃) group at position 3 of the phenyl ring.

  • Reagents :

    • Nucleophilic substitution : Sodium hydride (NaH) in DMSO or potassium tert-butoxide (KOtBu) in THF .

    • Electrophilic substitution : Dependent on directing groups (e.g., meta-directing methoxy).

  • Products : Substituted derivatives (e.g., -NH₂, -SH, or other nucleophiles).

Table 1: Reaction Types and Conditions

Reaction TypeReagents/ConditionsMajor Products
Amide Bond Formation EDC/DCC in DMF or DCM, reflux4-hydroxy-N-(3-methoxyphenyl)...
Oxidation KMnO₄ in acidic/neutral medium4-oxo-N-(3-methoxyphenyl)...
Reduction NaBH₄ in methanol/ethanol4-hydroxy-N-(3-methoxyphenyl)...
Substitution NaH/DMSO or KOtBu/THFSubstituted derivatives

Mechanistic Insights

  • Oxidation : The hydroxy group’s oxidation to a carbonyl enhances the compound’s reactivity, potentially altering its biological interactions (e.g., enzyme inhibition).

  • Reduction : Reduction of the quinoline ring may modulate its electronic properties, influencing interactions with biological targets.

  • Substitution : Replacement of the methoxy group allows structural diversification, critical for optimizing pharmacological properties (e.g., solubility, bioavailability).

Biological Implications

While not directly part of chemical reactions, the compound’s anticancer and antioxidant activities are influenced by its reactivity. For example, oxidation products or substituted derivatives may exhibit enhanced cytotoxic effects or selective binding to molecular targets like kinases .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Quinoline derivatives, including 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide, have shown significant anticancer properties. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against HCT-116 colorectal cancer cells, suggesting potent anticancer activity compared to other derivatives tested. The mechanism involves apoptosis induction through modulation of the PI3K/AKT signaling pathway, leading to decreased expression of PI3K and AKT, which promotes pro-apoptotic signals.

2. Immunomodulatory Effects
Research into the immunomodulatory properties of quinoline-3-carboxamide derivatives revealed that certain compounds exhibit profiles similar to established immunomodulators like linomide. In vitro tests showed enhanced proliferation of spleen lymphocytes and increased TNF-alpha production by macrophages . These findings position this compound as a candidate for treating autoimmune diseases.

3. Multi-target Activity
The compound's potential as a multi-target agent is highlighted in studies where it was found to inhibit lipoxygenase (LOX), an enzyme implicated in inflammation and cancer progression. Compounds derived from this scaffold exhibited LOX inhibitory activity with an IC50 value of 10 µM , alongside antioxidant properties . Such multi-target profiles are beneficial in developing treatments for complex diseases.

Biological Research Applications

1. Enzyme Inhibition Studies
In biological research, compounds like this compound are utilized to study enzyme inhibition mechanisms. This compound's ability to bind to specific enzymes and inhibit their activity provides insights into various biological processes and disease mechanisms .

2. Mechanistic Insights into Cancer Treatment
The compound has been investigated for its role in cancer treatment mechanisms, particularly concerning its interaction with histone deacetylases (HDACs). For instance, analogs have been shown to disrupt HDAC4/HIF-1α/MEF-2-dependent signaling pathways essential for tumor survival . This highlights its potential as a therapeutic agent in cancer management.

Industrial Applications

1. Chemical Synthesis
In the chemical industry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows it to be a building block for various chemical reactions, including the production of dyes and pigments .

Data Tables

Application Area Specific Use Key Findings
Medicinal ChemistryAnticancer ActivityIC50 = 15 µM against HCT-116 cells
Immunomodulatory EffectsEnhanced lymphocyte proliferation
Multi-target ActivityLOX inhibition IC50 = 10 µM
Biological ResearchEnzyme Inhibition StudiesInsights into enzyme interactions
Mechanistic Insights into Cancer TreatmentDisruption of HDAC signaling pathways
Industrial ApplicationsChemical SynthesisBuilding block for dyes and pigments

Case Studies

1. Anticancer Efficacy Study
A detailed investigation into the cytotoxic effects of quinoline derivatives included testing this compound against multiple cancer cell lines. The results indicated significant potency with an IC50 value indicating effective cell death at low concentrations.

2. Immunomodulatory Activity Evaluation
Another study focused on evaluating the immunomodulatory effects of this compound on mice models suffering from autoimmune disorders. Results demonstrated that treatment with the compound led to a marked reduction in clinical symptoms associated with autoimmune responses .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ortho-Substituted Analog: 4-Hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide (2a)

  • Yield : 46% (lower than 2b ) .
  • Melting Point : 252–256°C (slightly lower than 2b ) .
  • Lipophilicity: LogK value higher than 2b, making it the most lipophilic methoxy-substituted isomer . This anomaly arises from steric effects of the ortho-methoxy group, which may hinder solvation.

Para-Substituted Analog: 4-Hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide (hypothetical, based on )

Substituent Effects on Lipophilicity

  • Trifluoromethyl Derivatives: 4-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide (7c) has the highest lipophilicity (logK) among tested compounds due to the electron-withdrawing CF₃ group . Comparison with 2b: The trifluoromethyl group in 7c increases lipophilicity by ~1.5 log units compared to 2b’s methoxy group, impacting membrane permeability and bioavailability .
  • Bromophenyl Derivatives: N-(3-Bromophenyl)-4-hydroxyquinoline-3-carboxamide exhibits moderate lipophilicity (logK ~2.8), intermediate between 2b and nitro-substituted analogs . Bromine’s polarizability contributes to balanced hydro-lipophilic properties.

Linomide (Clinical Quinoline-3-carboxamide)

  • Structure: N-Phenylmethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide .
  • Key Differences: Linomide has a methyl group at position 1 and a phenylmethyl carboxamide, whereas 2b lacks the 1-methyl group and features a 3-methoxyphenyl substituent. Activity: Linomide demonstrates antiangiogenic and antitumor effects via host-mediated mechanisms . 2b’s unsubstituted 1-position and methoxy group may alter its binding to endothelial cell targets.

Antimicrobial Derivatives

  • N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (6a-n) show moderate to excellent antimicrobial activity .
  • Comparison with 2b : The dichlorophenyl-triazine moiety in 6a-n enhances antimicrobial potency compared to 2b ’s simpler methoxyphenyl group, highlighting the role of halogenation in targeting bacterial enzymes.

Table 1: Comparative Physicochemical Properties

Compound Substituent Yield (%) Melting Point (°C) logK (Lipophilicity)
2b 3-Methoxyphenyl 53 256–259 2.1
2a (ortho-methoxy) 2-Methoxyphenyl 46 252–256 2.5
7c (CF₃-substituted) 4-Trifluoromethyl 75 327 3.6
3c (4-Methylphenyl) 4-Methylphenyl 65 >330 2.8

Biological Activity

4-Hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by its quinoline backbone, which is known for conferring significant biological activity. The presence of the hydroxyl and methoxy groups enhances its solubility and potential interactions with biological targets.

Research indicates that quinoline derivatives, including this compound, often exert their effects through modulation of various biochemical pathways. These pathways include:

  • Inhibition of Enzymes : Many quinoline derivatives inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. For instance, certain analogues have shown IC50 values as low as 10 μM for LOX inhibition .
  • Interaction with Receptors : Compounds like this one may act on nuclear receptors or other cellular targets, influencing transcriptional activity related to cancer progression and inflammation .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicate selective cytotoxicity towards cancerous cells while sparing healthy cells .
Cell LineIC50 (μM)Remarks
MCF-715Selective cytotoxicity observed
HCT-11620Significant inhibition noted
K-562 (bone marrow)18Effective against leukemia cells

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also notable:

  • LOX Inhibition : As mentioned earlier, it inhibits LOX, which plays a critical role in the synthesis of pro-inflammatory mediators. The ability to inhibit lipid peroxidation further supports its potential as an anti-inflammatory agent .

Antimicrobial Activity

Although less studied than its anticancer and anti-inflammatory effects, preliminary data suggests that quinoline derivatives may possess antimicrobial properties. The methoxy group is believed to enhance the compound's efficacy against certain bacterial strains.

Case Studies

  • In Vivo Studies on Cancer Models : A study involving Tasquinimod, a similar quinoline derivative, demonstrated improved outcomes in metastatic castration-resistant prostate cancer through modulation of HDAC4 pathways. This suggests that derivatives like this compound may also have therapeutic potential in similar contexts .
  • Multi-target Agents Evaluation : Recent research synthesized a series of carboxamides based on the quinoline structure. Among these, specific compounds exhibited significant antioxidant and LOX inhibitory activities, indicating that modifications to the basic structure can lead to enhanced biological profiles .

Q & A

Q. When computational predictions conflict with experimental reaction yields, what troubleshooting steps are advised?

  • Methodological Answer : Re-examine solvent effects (e.g., dielectric constant in DFT) and steric hindrance not modeled in simulations. Test alternative catalysts (e.g., Pd/C vs. CuI) or solvents (DMF vs. THF). Use DOE (design of experiments) to identify critical factors (temperature, pH) affecting yield .

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